molecular formula C12H13Cl2N3O2 B4897272 N-(2,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide

N-(2,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide

Cat. No.: B4897272
M. Wt: 302.15 g/mol
InChI Key: XSARTSMXVGOGHU-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of piperazine-based derivatives. This acetamide derivative features a 2,5-dichlorophenyl group and a 3-oxopiperazine moiety, a scaffold frequently explored for its potential biological activity. While direct pharmacological data for this specific compound is limited, its structural similarity to other documented molecules suggests it is a valuable intermediate or target for researchers investigating neuropharmacology . Piperazine derivatives are widely studied for their interactions with various central nervous system (CNS) receptors . For instance, closely related compounds, such as phenylpiperazines, are known to be precursors or metabolites of antipsychotic drugs and have been shown to act as partial agonists or antagonists at receptors like dopamine D2 and D3 . Other analogs with the 3-oxopiperazin-2-yl core have been synthesized and documented in chemical databases, underscoring the relevance of this structural framework in the development of bioactive molecules . This product is intended for research purposes only, specifically for use as a standard or building block in synthetic chemistry, structure-activity relationship (SAR) studies, and in vitro screening assays. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O2/c13-7-1-2-8(14)9(5-7)17-11(18)6-10-12(19)16-4-3-15-10/h1-2,5,10,15H,3-4,6H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSARTSMXVGOGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide” typically involves the reaction of 2,5-dichloroaniline with a suitable acylating agent to form the acetamide linkage. The piperazine ring can be introduced through a nucleophilic substitution reaction. Common reagents used in these reactions include acetic anhydride, piperazine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of “N-(2,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide” involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Conformational Effects

  • 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide (25DCPDCA): Structure: Features a 2,5-dichlorophenyl group and a 2,2-dichloroacetamide. Key Differences: Lacks the 3-oxopiperazine ring. The N–H bond adopts a syn conformation relative to the 2-chloro substituent and anti to the 5-chloro group, influencing hydrogen-bonding patterns (N–H⋯O chains) .
  • N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}acetamide: Structure: Substitutes the 3-oxopiperazine with a furan-triazole-sulfanyl group. Key Differences: The triazole and sulfur atoms increase π-π stacking and metabolic stability but reduce conformational flexibility compared to the piperazinone .

Heterocyclic Modifications

  • 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Structure: Contains a dihydro-pyrazole ring instead of piperazinone. Key Differences: The pyrazole’s planar structure creates steric hindrance, leading to dihedral angles of 48.45° (dichlorophenyl vs. pyrazole) and 56.33° (pyrazole vs. phenyl). This contrasts with the piperazinone’s puckered ring, which may enhance solubility .
  • N-(2,5-dichlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide: Structure: Incorporates a triazoloquinoline-sulfanyl group. Key Differences: The bulky aromatic system (MW = 417.31 g/mol) likely reduces membrane permeability compared to the target compound’s smaller piperazinone .

Functional Group Variations

  • N-(2,5-dichloro-4-hydroxyphenyl)acetamide: Structure: Hydroxyl group at the 4-position of the phenyl ring. Key Differences: The hydroxyl group improves water solubility but may increase susceptibility to oxidative metabolism compared to non-hydroxylated analogs .
  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Structure: Branched alkyl groups on the amide nitrogen. Key Differences: The methoxymethyl and diethyl groups enhance lipophilicity, making alachlor a persistent herbicide, whereas the target compound’s piperazinone may favor receptor binding .

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Key Functional Groups
Target Compound ~350 (estimated) ~2.5 2 4 3-Oxopiperazine, Cl
25DCPDCA 287.96 3.1 1 2 Dichloroacetamide, Cl
Compound 377.27 3.8 1 3 Pyrazole, Cl
N-(2,5-dichloro-4-hydroxyphenyl)acetamide 234.07 2.2 2 3 Hydroxyl, Cl
Alachlor 269.77 4.5 0 3 Methoxymethyl, Cl

Notes:

  • Chlorine substituents elevate LogP values, but the piperazinone’s polarity counterbalances this effect .

Biological Activity

N-(2,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic compound belonging to the acetamide family, characterized by its unique structure that includes a dichlorophenyl group and a piperazine moiety. Its molecular formula is C12H13Cl2N3O2C_{12}H_{13}Cl_{2}N_{3}O_{2} with a molecular weight of approximately 302.15 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action typically involves interference with bacterial cell wall synthesis or protein synthesis pathways, which are critical for bacterial survival and replication.

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, it may interact with enzymes involved in cell cycle regulation or apoptosis, leading to increased cell death in malignant cells while sparing normal cells.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can disrupt cellular functions.
  • Receptor Interaction : It may bind to specific receptors on cell membranes, influencing signal transduction pathways that regulate cell growth and survival.

Comparative Studies

A comparative theoretical study highlighted the biological activity and chemical reactivity of dichloro-substituted acetamides, including this compound. The study utilized computational methods to predict the interactions between the compound and various biological targets, providing insights into its potential therapeutic applications .

Case Studies

Case studies involving animal models have demonstrated the efficacy of this compound in reducing tumor size in xenograft models. These studies provide evidence for its potential use as an anticancer agent and underscore the need for further clinical research .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
AntimicrobialInhibits growth of various bacterial strains
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionDisrupts key metabolic pathways
Receptor InteractionInfluences signal transduction pathways

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling the dichlorophenyl group to the acetamide core via nucleophilic substitution or condensation reactions. Key steps include:

  • Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol are preferred to stabilize intermediates and enhance reaction rates .
  • Purification : Column chromatography or recrystallization is critical for isolating the pure compound, as byproducts (e.g., unreacted dichlorophenyl precursors) can arise from incomplete coupling .
  • Stoichiometric Control : Maintaining a 1:1 molar ratio between the dichlorophenyl amine and the activated acetamide derivative minimizes dimerization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of This compound, and what key spectral markers should researchers focus on?

  • Methodological Answer :

  • NMR Spectroscopy : The 1H^1H-NMR spectrum should show a singlet for the acetamide carbonyl proton (~2.1–2.3 ppm) and distinct aromatic protons from the dichlorophenyl group (6.8–7.5 ppm). 13C^{13}C-NMR can confirm the 3-oxopiperazine ring carbons (160–170 ppm for carbonyl groups) .
  • IR Spectroscopy : Look for N–H stretching (~3300 cm1^{-1}) and C=O vibrations (~1650 cm1^{-1}) to validate the amide bond .
  • Mass Spectrometry : A molecular ion peak matching the theoretical molecular weight (e.g., ~350–360 g/mol) confirms successful synthesis .

Q. What preliminary biological screening assays are recommended to evaluate the antimicrobial potential of This compound?

  • Methodological Answer :

  • Disk Diffusion Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains to assess broad-spectrum activity. The dichlorophenyl group may enhance membrane disruption .
  • Microplate Alamar Blue Assay : Quantify minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv, as structurally related compounds show antitubercular activity .

Advanced Research Questions

Q. How does the conformational flexibility of the 3-oxopiperazin-2-yl moiety influence the biological activity of This compound, and what computational methods can predict its bioactive conformation?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model the compound’s flexibility in aqueous and lipid bilayer environments. The 3-oxopiperazine ring’s chair-to-boat transitions may affect binding to enzymes like enoyl-acyl carrier protein reductase (InhA) in tuberculosis .
  • Docking Studies (AutoDock Vina) : Predict interactions with bacterial targets by comparing binding scores of rigid (fixed ring) vs. flexible (rotatable bonds) conformations .

Q. What strategies can resolve contradictions between in vitro and in vivo efficacy data for This compound in antimicrobial studies?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability and metabolic clearance using HPLC-MS. Poor in vivo activity may stem from rapid hepatic metabolism of the oxopiperazine ring .
  • Proteomic Mapping : Use surface plasmon resonance (SPR) to identify off-target binding in serum proteins, which could reduce bioavailability .

Q. How do solvent choice and reaction stoichiometry impact the formation of byproducts during the synthesis of This compound, and what analytical approaches are recommended for byproduct identification?

  • Methodological Answer :

  • Byproduct Analysis :
  • LC-MS/MS : Detect trace impurities (e.g., dimerized acetamide derivatives) with high sensitivity.
  • HPLC-PDA : Resolve regioisomers formed due to competing reaction pathways in polar solvents like DMSO .
  • Optimization : Reduce DMSO concentration (<10% v/v) and employ slow addition of reagents to suppress side reactions .

Q. What crystallographic techniques are suitable for resolving the hydrogen-bonding network of This compound, and how does this network influence its stability?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SHELX) : Use synchrotron radiation to determine the orientation of the dichlorophenyl group relative to the oxopiperazine ring. Related compounds show N–H⋯O hydrogen bonds that stabilize the crystal lattice .
  • Thermogravimetric Analysis (TGA) : Correlate thermal decomposition events (e.g., ~200°C) with hydrogen-bond rupture observed in the crystal structure .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities for This compound?

  • Methodological Answer :

  • Force Field Calibration : Re-parameterize molecular mechanics force fields (e.g., AMBER) using quantum mechanical (QM) data for the dichlorophenyl moiety’s electrostatic potential .
  • Isothermal Titration Calorimetry (ITC) : Validate docking scores by experimentally measuring binding enthalpies and entropies to account for solvation effects .

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